molecular formula C24H26N4O4S B11213802 2-((3-(3,4-Dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetonitrile

2-((3-(3,4-Dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetonitrile

Cat. No.: B11213802
M. Wt: 466.6 g/mol
InChI Key: BLOCFMDSWFRUAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity, and a morpholine ring, which can enhance its solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETONITRILE typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-({3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-({3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETONITRILE involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can bind to specific sites on these targets, modulating their activity. The morpholine ring may enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-(MORPHOLIN-4-YL)-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETONITRILE is unique due to its combination of a quinazoline core, a morpholine ring, and a dimethoxyphenyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetonitrile

InChI

InChI=1S/C24H26N4O4S/c1-30-21-6-3-17(15-22(21)31-2)7-9-28-23(29)19-16-18(27-10-12-32-13-11-27)4-5-20(19)26-24(28)33-14-8-25/h3-6,15-16H,7,9-14H2,1-2H3

InChI Key

BLOCFMDSWFRUAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC#N)OC

Origin of Product

United States

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